methoxydimethylamine hydrochloride

Weinreb ketone synthesis Grignard addition over-addition suppression

N,O-Dimethylhydroxylamine hydrochloride is the essential reagent for Weinreb amide-mediated ketone and aldehyde synthesis. Its unique N-methoxy-N-methyl structure forms a stable chelate, preventing tertiary alcohol byproducts when reacting with organometallics—something standard amine hydrochlorides cannot achieve. The solid hydrochloride form (mp 112–118°C) eliminates the volatility of the free base, enabling safe gravimetric dispensing for kilo-scale cGMP API manufacturing. This dual-utility reagent reduces purification burden and improves overall yield, accelerating your SAR and hit-to-lead campaigns.

Molecular Formula C3H10ClNO
Molecular Weight 111.57
CAS No. 120716-83-8
Cat. No. B2752475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethoxydimethylamine hydrochloride
CAS120716-83-8
Molecular FormulaC3H10ClNO
Molecular Weight111.57
Structural Identifiers
SMILESCN(C)OC.Cl
InChIInChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H
InChIKeyMZVQVTBLCNTEBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,O-Dimethylhydroxylamine Hydrochloride (CAS 120716-83-8 / 6638-79-5): Essential Weinreb Amide Precursor for Controlled Ketone Synthesis


N,O-Dimethylhydroxylamine hydrochloride (methoxydimethylamine hydrochloride) is the hydrochloride salt of N,O-dimethylhydroxylamine, a methylated hydroxylamine derivative [1]. It serves as the primary reagent for forming Weinreb amides (N-methoxy-N-methylamides), which are critical intermediates for the controlled synthesis of ketones and aldehydes [2]. The compound is commercially handled almost exclusively as its hydrochloride salt (CAS 6638-79-5), with CAS 120716-83-8 listed as an alternative registry number for the same salt entity . It appears as a white to off-white crystalline solid with a melting point of 112-118°C and is hygroscopic in nature .

Why N,O-Dimethylhydroxylamine Hydrochloride Cannot Be Replaced by Generic Amine Hydrochlorides in Ketone Synthesis


N,O-Dimethylhydroxylamine hydrochloride is functionally irreplaceable for Weinreb amide-mediated ketone synthesis because its unique N-methoxy-N-methyl structural motif enables formation of a stable five-membered chelate intermediate that prevents over-addition of organometallic reagents [1]. Standard amine hydrochlorides (e.g., dimethylamine HCl, methylamine HCl) or alternative hydroxylamine derivatives lack this specific substitution pattern and cannot confer the same reaction control, inevitably leading to tertiary alcohol side products rather than the desired ketone [2]. Even among hydroxylamine derivatives, the N,O-dimethyl substitution pattern is uniquely optimized for this transformation, as documented by the original Weinreb methodology and confirmed across decades of synthetic practice .

Quantitative Differentiation Evidence for N,O-Dimethylhydroxylamine Hydrochloride vs. Closest Analogs


Over-Addition Prevention: Weinreb Amides vs. Standard Amides in Grignard Reactions

When reacted with organometallic reagents (Grignard or organolithium), Weinreb amides derived from N,O-dimethylhydroxylamine hydrochloride form a stable five-membered chelate intermediate that blocks addition of a second equivalent of the organometallic reagent. In contrast, standard amides lacking the N-methoxy-N-methyl substitution pattern undergo uncontrolled multiple additions, generating tertiary alcohols as predominant products [1]. The mechanism is class-specific rather than compound-specific, but the requirement for the N,O-dimethylhydroxylamine scaffold is absolute for achieving this reaction control [2].

Weinreb ketone synthesis Grignard addition over-addition suppression chelating intermediate

Hydrochloride Salt Stability: Handling Advantage Over Free Base Form

N,O-Dimethylhydroxylamine hydrochloride exists as a stable white crystalline solid (mp 112-118°C) that can be stored at room temperature (2-30°C) with standard precautions . In contrast, the free base form (N,O-dimethylhydroxylamine) is a volatile liquid with a boiling point of 42-43°C and a melting point of -97°C, requiring low-temperature storage and specialized handling equipment [1]. The hydrochloride salt is universally preferred in synthetic protocols due to its superior bench stability and ease of accurate weighing [2].

reagent stability hygroscopicity storage conditions hydrochloride salt

Reactivity Differentiation: N,O-Dimethylhydroxylamine vs. N,N-Dimethylhydroxylamine Isomer

The N,O-dimethyl substitution pattern of N,O-dimethylhydroxylamine confers unique α-nucleophilic reactivity that is fundamentally distinct from its N,N-dimethyl isomer. In the decomposition of 4-nitrophenyl diethylphosphonate, neutral hydroxylamine derivatives exhibit α-effect nucleophilicity approximately 100-fold greater than aryl anions of comparable basicity [1]. The placement of methyl groups on oxygen versus nitrogen dictates the compound's capacity to form the stable five-membered chelate required for Weinreb amide reactivity [2].

isomer comparison hydroxylamine derivatives structure-activity relationship reactivity

Weinreb Amide Formation Yield: Triphosgene-Mediated Coupling Efficiency

N,O-Dimethylhydroxylamine hydrochloride couples efficiently with carboxylic acids under mild conditions to yield Weinreb amides. Using triphosgene as an acid activator in the presence of triethylamine at room temperature, the reaction provides Weinreb amides in high yields [1]. Photochemical protocols coupling carboxylic acids to N,O-dimethylhydroxylamine under 370 nm LED or sunlight irradiation with DMAP and BrCCl₃ provide Weinreb amides in moderate to high yields (representative: 67% under 370 nm, 58% under sunlight for α,α-disubstituted cyclopentane carboxylic acid) [2].

amide coupling triphosgene carboxylic acid activation Weinreb amide synthesis

Validated Application Scenarios for N,O-Dimethylhydroxylamine Hydrochloride Based on Differential Evidence


Pharmaceutical Intermediate Manufacturing Requiring Controlled Ketone Formation

In the synthesis of complex pharmaceutical intermediates, N,O-dimethylhydroxylamine hydrochloride is employed to generate Weinreb amides that react with Grignard or organolithium reagents to produce ketones without tertiary alcohol contamination [1]. The absence of over-addition byproducts reduces purification burden and improves overall yield, which is essential for meeting cGMP purity specifications in API (Active Pharmaceutical Ingredient) manufacturing [2].

Multi-Step Total Synthesis Where Aldehyde/Ketone Functional Group Installation is Required

The hydrochloride salt enables formation of Weinreb amides that serve as stable, isolable intermediates which can be reduced to aldehydes using DIBAL-H or LiAlH₄, or converted to ketones with organometallic reagents [1]. This dual reactivity makes it a strategic building block for convergent synthetic routes, particularly in natural product total synthesis where functional group compatibility is paramount [2].

Process Chemistry Development Where Salt Form Stability Improves Operational Robustness

The solid hydrochloride form (mp 112-118°C) eliminates the volatility and low-temperature storage requirements associated with the free base (bp 42.4°C, mp -97°C) [1]. This physical property advantage enables accurate gravimetric dispensing in kilogram-scale manufacturing, reduces VOC emissions, and simplifies reactor charging operations compared to liquid amine alternatives [2].

Weinreb Amide Library Synthesis for Medicinal Chemistry SAR Studies

The triphosgene-mediated or photochemical coupling of diverse carboxylic acids with N,O-dimethylhydroxylamine hydrochloride provides efficient access to Weinreb amide libraries for structure-activity relationship (SAR) exploration [1]. The consistent reactivity profile of Weinreb amides across varied substrates enables predictable ketone formation, accelerating hit-to-lead optimization campaigns [2].

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